GSK2820151, also known as I-BET151, is a small-molecule inhibitor targeting bromodomain and extraterminal domain-containing proteins, particularly Bromodomain-Containing Protein 4 (BRD4). This compound is part of a broader class of inhibitors that modulate epigenetic regulation by disrupting the interaction between bromodomains and acetylated lysines on histones. GSK2820151 has been explored for its potential therapeutic applications in various cancers due to its ability to alter gene expression profiles associated with tumor growth and survival.
GSK2820151 is classified as an epigenetic modulator and a bromodomain inhibitor. It specifically inhibits the binding of BRD4 to acetylated lysines, thereby influencing transcriptional regulation. This compound falls under the category of isoxazole-based small molecules, which are known for their role in targeting BET (bromodomain and extraterminal) proteins .
The synthesis of GSK2820151 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a series of reactions that include:
The synthetic route typically includes the use of reagents such as sodium hydride and various halogenated compounds to facilitate nucleophilic substitutions. Reaction conditions are optimized for yield and purity, with analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry employed to confirm the structure at each stage.
GSK2820151 features a complex molecular structure characterized by its isoxazole ring fused with additional aromatic systems. The molecular formula is , and it has a molecular weight of approximately 290.31 g/mol.
The compound's structural data can be represented as follows:
GSK2820151 undergoes several key chemical reactions during its synthesis, including:
The synthesis often employs conditions such as refluxing in organic solvents or using microwave-assisted methods to enhance reaction rates. The use of protecting groups during synthesis is also common to prevent unwanted reactions at sensitive sites .
GSK2820151 acts by selectively inhibiting the bromodomains of BRD4, preventing it from binding to acetylated lysines on histones. This inhibition disrupts the transcriptional activation of genes involved in cell proliferation and survival pathways, particularly those associated with cancer.
Studies have shown that GSK2820151 can lead to downregulation of c-Myc target genes, which are crucial for tumor growth. Its effectiveness has been demonstrated in various preclinical models, where it exhibited significant anti-tumor activity .
Relevant analyses often include thermal stability assessments and solubility profiling to determine optimal formulation strategies for therapeutic use .
GSK2820151 has been primarily investigated for its potential applications in oncology, particularly:
Clinical trials have been initiated to evaluate its efficacy and safety in patients with specific types of tumors, although some trials have been terminated due to strategic shifts in drug development priorities .
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5